2-Chloro-7-methoxy-3-vinylquinoline
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Overview
Description
2-Chloro-7-methoxy-3-vinylquinoline is a chemical compound with the molecular formula C12H10ClNO. It belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-7-methoxy-3-vinylquinoline typically involves the reaction of 2-chloro-7-methoxyquinoline with a vinylating agent under specific conditions. One common method includes the use of a palladium-catalyzed Heck reaction, where 2-chloro-7-methoxyquinoline is reacted with vinyl halides in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the Heck reaction conditions to ensure high yield and purity, including the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-7-methoxy-3-vinylquinoline undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
2-Chloro-7-methoxy-3-vinylquinoline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-Chloro-7-methoxy-3-vinylquinoline is not fully understood. it is believed to interact with various molecular targets and pathways, including:
DNA Intercalation: The quinoline ring can intercalate into DNA, disrupting its function and leading to cell death.
Enzyme Inhibition: The compound may inhibit specific enzymes involved in cellular processes, contributing to its biological activities.
Comparison with Similar Compounds
- 2-Chloro-7-methyl-3-vinylquinoline
- 2-Chloro-7-methoxy-3-(2,2-diethoxycarbonyl)vinylquinoline
- 7-Methoxy-2-methylquinoline-3-carboxylic acid
Comparison: 2-Chloro-7-methoxy-3-vinylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H10ClNO |
---|---|
Molecular Weight |
219.66 g/mol |
IUPAC Name |
2-chloro-3-ethenyl-7-methoxyquinoline |
InChI |
InChI=1S/C12H10ClNO/c1-3-8-6-9-4-5-10(15-2)7-11(9)14-12(8)13/h3-7H,1H2,2H3 |
InChI Key |
MUJMGDIWRPLHQI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC(=C(C=C2C=C1)C=C)Cl |
Origin of Product |
United States |
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